Methyl 6-amino-5-(benzyloxy)nicotinate
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Overview
Description
Methyl 6-amino-5-(benzyloxy)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an amino group at the 6th position and a benzyloxy group at the 5th position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-5-(benzyloxy)nicotinate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-amino-5-(benzyloxy)nicotinic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-(benzyloxy)nicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols and are carried out in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, substituted nicotinates, and various amino derivatives .
Scientific Research Applications
Methyl 6-amino-5-(benzyloxy)nicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-amino-5-(benzyloxy)nicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,6-bis(benzyloxy)nicotinate: This compound has two benzyloxy groups and exhibits different chemical properties.
Methyl 6-amino-4-(benzyloxy)nicotinate: This compound has the benzyloxy group at the 4th position instead of the 5th position.
Uniqueness
Methyl 6-amino-5-(benzyloxy)nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a benzyloxy group on the nicotinate ring allows for versatile chemical modifications and interactions .
Properties
Molecular Formula |
C14H14N2O3 |
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Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 6-amino-5-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)11-7-12(13(15)16-8-11)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,15,16) |
InChI Key |
DXVWYRRWBGSSJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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